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Compound of Interest

Compound Name: UNC2025 hydrochloride

Cat. No.: B2484027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity profile of UNC2025
hydrochloride, a potent and orally bioavailable dual inhibitor of MER and FMS-like tyrosine

kinase 3 (FLT3). This document consolidates key quantitative data, details experimental

methodologies for pivotal assays, and visualizes relevant biological pathways and workflows to

support further research and development efforts.

Core Target Profile and Selectivity
UNC2025 is an ATP-competitive inhibitor with sub-nanomolar potency against both MER and

FLT3 kinases. Its high selectivity against these primary targets, particularly when compared to

other members of the TAM (TYRO3, AXL, MER) kinase family, makes it a valuable tool for

investigating the roles of these kinases in various disease contexts, notably in acute leukemia.

[1]

Table 1: In Vitro Inhibitory Potency of UNC2025
This table summarizes the in vitro half-maximal inhibitory concentration (IC50) and binding

affinity (Ki) values of UNC2025 against its primary targets and other closely related kinases.
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Target Kinase IC50 (nM) Ki (nM) Assay Method Reference

MER 0.74 0.16 Enzymatic Assay [1]

FLT3 0.8 0.59 Enzymatic Assay [1]

AXL 122 13.3 Enzymatic Assay

TYRO3 301 -

Cellular

Phosphorylation

Assay

[2][3]

TRKA 1.67 - Kinome Profiling

TRKC 4.38 - Kinome Profiling

KIT 8.18 - Kinome Profiling

Table 2: Cellular Inhibitory Activity of UNC2025
This table presents the IC50 values of UNC2025 in cell-based assays, demonstrating its potent

inhibition of target phosphorylation in a cellular context.

Cell Line Target Inhibition IC50 (nM) Reference

697 B-ALL MER Phosphorylation 2.7 [2][4]

Molm-14 AML FLT3 Phosphorylation 14 [1][2]

32D (EGFR-AXL

fusion)
AXL Phosphorylation 122 [3]

32D (EGFR-TYRO3

fusion)

TYRO3

Phosphorylation
301 [3]

Kinome-Wide Selectivity
To assess the broader selectivity of UNC2025, kinome-wide profiling was conducted. At a

concentration of 100 nM, which is over 100-fold higher than its MER IC50, UNC2025 inhibited

66 out of 305 kinases by more than 50%.[2][3] This demonstrates a notable degree of

selectivity for its primary targets, MER and FLT3.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4001792/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4001792/
https://www.researchgate.net/figure/The-ligand-kinase-binding-assay_fig4_26724046
https://www.researchgate.net/figure/Western-blot-and-protein-abundance-ratio-for-pAkt-tAkt-and-pERK-tERK-A-Inmunoblotting_fig6_221716260
https://www.researchgate.net/figure/The-ligand-kinase-binding-assay_fig4_26724046
https://bio-protocol.org/exchange/minidetail?id=537440&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC4001792/
https://www.researchgate.net/figure/The-ligand-kinase-binding-assay_fig4_26724046
https://www.researchgate.net/figure/Western-blot-and-protein-abundance-ratio-for-pAkt-tAkt-and-pERK-tERK-A-Inmunoblotting_fig6_221716260
https://www.researchgate.net/figure/Western-blot-and-protein-abundance-ratio-for-pAkt-tAkt-and-pERK-tERK-A-Inmunoblotting_fig6_221716260
https://www.researchgate.net/figure/The-ligand-kinase-binding-assay_fig4_26724046
https://www.researchgate.net/figure/Western-blot-and-protein-abundance-ratio-for-pAkt-tAkt-and-pERK-tERK-A-Inmunoblotting_fig6_221716260
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2484027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Downstream Signaling Inhibition
UNC2025 effectively inhibits the downstream signaling pathways mediated by MER and FLT3.

In various cancer cell lines, treatment with UNC2025 has been shown to decrease the

phosphorylation of key signaling proteins including AKT, ERK1/2, and STAT6.[4][5][6]
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Caption: UNC2025 inhibits MER and FLT3, blocking downstream pro-survival signaling

pathways.

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are

synthesized from published literature and represent standard practices in the field.

In Vitro Kinase Assay (Microcapillary Electrophoresis)
This assay is used to determine the in vitro potency of UNC2025 against a panel of purified

kinases.

Reagent Preparation: Prepare stock solutions of UNC2025 in 100% DMSO. Serially dilute

the compound to the desired concentrations.

Kinase Reaction: In a microplate, combine the purified kinase, a fluorescently labeled

peptide substrate, and ATP.

Compound Addition: Add UNC2025 or vehicle control (DMSO) to the reaction mixture.

Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

Quenching: Stop the reaction by adding a termination buffer.

Electrophoresis: Analyze the reaction mixture using a microcapillary electrophoresis system.

The separation of the phosphorylated and unphosphorylated substrate is measured by laser-

induced fluorescence.

Data Analysis: Calculate the percentage of inhibition based on the ratio of phosphorylated to

unphosphorylated substrate. Determine IC50 values by fitting the data to a dose-response

curve.

Cell-Based Phosphorylation Assay (Western Blot)
This assay assesses the ability of UNC2025 to inhibit the phosphorylation of its target kinases

and downstream signaling proteins within a cellular context.
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Cell Culture and Treatment: Culture appropriate cell lines (e.g., 697 B-ALL for MER, Molm-14

for FLT3) to 70-80% confluency. Treat the cells with varying concentrations of UNC2025 or

vehicle control for a specified duration (e.g., 1 hour).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA

assay.

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel

and transfer them to a PVDF membrane.

Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the

membrane with primary antibodies against the phosphorylated and total forms of the target

proteins (e.g., p-MER, MER, p-FLT3, FLT3, p-AKT, AKT, p-ERK, ERK).

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-

conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence

(ECL) substrate and an imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the

phosphorylated protein levels to the total protein levels.
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Experimental Workflow for Target Selectivity Profiling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2484027#unc2025-hydrochloride-target-selectivity-
profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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